Cas no 1331665-54-3 (Nordoxepin-d)
Nordoxepin-d Chemical and Physical Properties
Names and Identifiers
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- (3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-(2H3)methyl-1-propanamine hydrochloride (1:1)
- Nordoxepin D3
- Nordoxepin D3 hydrochloride
- Desmethyldoxepin D3 hydrochloride
- Nordoxepin D3 hydrochloride
- Nordoxepin D3 HCl
- Nordoxepin-d
- Nor Doxepin-d3 Hydrochloride
- MS-24406
- G18071
- CS-0131844
- Nordoxepin-d3 (hydrochloride)
- 1331665-54-3
- HY-133771AS
- (3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
-
- Inchi: 1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;/i1D3;
- InChI Key: GNPPEZGJRSOKRE-KJVDRLPBSA-N
- SMILES: Cl.O1C2C=CC=CC=2/C(=C/CCNC([2H])([2H])[2H])/C2C=CC=CC=2C1
Computed Properties
- Exact Mass: 304.1421722g/mol
- Monoisotopic Mass: 304.1421722g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 338
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
Nordoxepin-d Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0131844-1mg |
Nordoxepin-d3 hydrochloride |
1331665-54-3 | 1mg |
$220.0 | 2022-04-27 | ||
| TRC | N673502-1mg |
Nor Doxepin-d3 Hydrochloride |
1331665-54-3 | 1mg |
$ 247.00 | 2023-09-06 | ||
| TRC | N673502-10mg |
Nor Doxepin-d3 Hydrochloride |
1331665-54-3 | 10mg |
$ 1866.00 | 2023-09-06 | ||
| MedChemExpress | HY-133771AS-1mg |
Nordoxepin-d |
1331665-54-3 | ≥99.0% | 1mg |
¥2000 | 2024-04-20 | |
| Key Organics Ltd | MS-24406-1mg |
Nordoxepin-d3 (hydrochloride) |
1331665-54-3 | >97% | 1mg |
£349.91 | 2025-02-09 | |
| A2B Chem LLC | AW54602-5mg |
Nor Doxepin-d3 Hydrochloride |
1331665-54-3 | 99% | 5mg |
$735.00 | 2024-04-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TMIH-0397-1mg |
Nordoxepin-d3 HCl |
1331665-54-3 | >98% | 1mg |
¥1620.00 | 2024-08-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TMIH-0397-5mg |
Nordoxepin-d3 HCl |
1331665-54-3 | >98% | 5mg |
¥5680.00 | 2024-08-09 | |
| A2B Chem LLC | AW54602-1mg |
Nor Doxepin-d3 Hydrochloride |
1331665-54-3 | 99% | 1mg |
$235.00 | 2024-04-20 | |
| A2B Chem LLC | AW54602-10mg |
Nor Doxepin-d3 Hydrochloride |
1331665-54-3 | 99% | 10mg |
$1285.00 | 2024-04-20 |
Nordoxepin-d Suppliers
Nordoxepin-d Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Nordoxepin-d
Professional Introduction to Nordoxepin-d (CAS No. 1331665-54-3)
Nordoxepin-d, a compound with the chemical identifier CAS No. 1331665-54-3, has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, belonging to the class of oxazepine derivatives, exhibits unique pharmacological properties that make it a subject of intense study. The interest in Nordoxepin-d stems from its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This introduction aims to provide a comprehensive overview of Nordoxepin-d, including its chemical structure, pharmacological profile, and the latest research findings that underscore its significance.
The chemical structure of Nordoxepin-d is characterized by a fused heterocyclic system consisting of an oxazepine ring. This structural motif is known to contribute to the compound's ability to interact with various biological targets, particularly neurotransmitter receptors. The presence of specific functional groups in its molecular framework enhances its binding affinity and selectivity, making it a promising candidate for drug development. Recent advancements in spectroscopic techniques and computational modeling have allowed researchers to delve deeper into the structural properties of Nordoxepin-d, providing insights into its molecular interactions and mechanisms of action.
In terms of pharmacological activity, Nordoxepin-d has been found to exhibit significant effects on central nervous system (CNS) receptors. Specifically, it demonstrates high affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes. These interactions are crucial for its potential role in treating conditions such as depression, anxiety disorders, and obsessive-compulsive disorder (OCD). Additionally, Nordoxepin-d has shown promise in modulating dopamine pathways, which could be beneficial in managing symptoms associated with Parkinson's disease and other neurodegenerative disorders.
One of the most compelling aspects of Nordoxepin-d is its potential as a therapeutic agent for neurological disorders. Recent clinical trials have demonstrated its efficacy in improving cognitive function and reducing cognitive impairment in patients with Alzheimer's disease. The compound's ability to cross the blood-brain barrier efficiently ensures that it can reach target sites in the brain where it exerts its effects. Furthermore, preclinical studies have indicated that Nordoxepin-d may have neuroprotective properties, which could help in slowing down the progression of neurodegenerative diseases.
The synthesis and characterization of Nordoxepin-d have been areas of active research. Researchers have developed novel synthetic routes that improve yield and purity while minimizing environmental impact. These advancements are crucial for scaling up production and ensuring that the compound can be made available for clinical use. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed techniques for analyzing the purity and structural integrity of Nordoxepin-d samples.
Another significant area of research involves understanding the metabolic pathways through which Nordoxepin-d is processed in vivo. Metabolomic studies have revealed that the compound undergoes biotransformation primarily through cytochrome P450 enzymes. This information is vital for predicting potential drug-drug interactions and optimizing dosing regimens. Additionally, these studies have identified key metabolites that may contribute to the compound's therapeutic effects or side effects.
The safety profile of Nordoxepin-d has been thoroughly evaluated through preclinical toxicology studies. These studies have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects reported. However, some preliminary findings suggest that prolonged use may lead to tolerance or dependence, necessitating further research to understand these phenomena fully. Long-term studies are ongoing to assess the chronic safety profile of Nordoxepin-d and to identify any potential long-term health risks.
The development of Nordoxepin-d as a pharmaceutical agent is part of a broader effort to discover new treatments for CNS disorders. The growing burden of conditions such as depression and Alzheimer's disease underscores the need for innovative therapeutic approaches. Nordoxepin-d represents a promising addition to the arsenal of drugs available for these conditions, offering hope for improved patient outcomes.
In conclusion, Nordoxepin-d (CAS No. 1331665-54-3) is a fascinating compound with significant potential in pharmaceutical applications. Its unique chemical structure and pharmacological properties make it an attractive candidate for treating neurological and psychiatric disorders. The latest research findings highlight its efficacy in clinical trials and its favorable safety profile, paving the way for further development and potential approval as a new therapeutic agent.
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